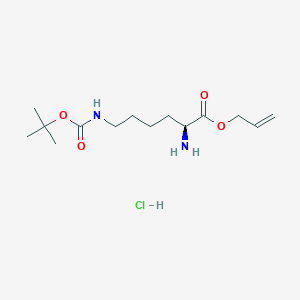

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

描述

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an allyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a Boc group, followed by the introduction of the allyl group. The general synthetic route can be summarized as follows:

Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Introduction of the allyl group: The protected lysine derivative is then reacted with allyl bromide in the presence of a base to introduce the allyl group.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:

Substitution reactions: The allyl group can participate in nucleophilic substitution reactions.

Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation and reduction reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.

Major Products Formed

Substitution reactions: Products include substituted allyl derivatives.

Deprotection reactions: The major product is the free amine.

Oxidation and reduction reactions: Products vary depending on the specific reaction conditions and reagents used.

科学研究应用

Histone Deacetylase Inhibition

One of the primary applications of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is its role as a substrate for histone deacetylases (HDACs). HDACs are crucial enzymes involved in the regulation of gene expression through the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The compound acts as a substrate for these enzymes, facilitating the deacetylation process, which is essential for various cellular functions such as transcriptional regulation and differentiation .

Cancer Research

The compound has shown promise in cancer research as an HDAC inhibitor. Inhibiting HDAC activity can reverse epigenetic modifications associated with tumor progression, leading to cell cycle arrest and apoptosis in cancer cells. Studies have indicated that derivatives like this compound can induce significant changes in gene expression profiles that are beneficial in cancer therapy .

Neurodegenerative Disease Studies

Research has also explored the potential of this compound in neuroprotection, particularly in models of Alzheimer's disease. Compounds that modulate HDAC activity have been shown to promote neurogenesis and reduce neuroinflammation, which are critical factors in the progression of neurodegenerative diseases .

Biochemical Pathways

The action of this compound is influenced by the cellular environment and is often utilized in assays designed to screen for HDAC inhibitors. By modulating HDAC activity, this compound impacts signaling pathways crucial for normal cellular function .

HDAC Inhibitors in Cancer Therapy

A notable study highlighted the potential of HDAC inhibitors, including this compound, to reverse epigenetic modifications associated with tumor progression. The findings indicated that these inhibitors could induce cell cycle arrest and apoptosis in various cancer cell lines .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of HDAC inhibitors like this compound in models of Alzheimer's disease. The administration of these compounds was shown to enhance neurogenesis and mitigate neuroinflammation, suggesting their potential utility in treating neurodegenerative conditions .

作用机制

The mechanism of action of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. The Boc protecting group provides stability during synthetic processes and can be removed under controlled conditions to reveal the reactive amine.

相似化合物的比较

Similar Compounds

- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Uniqueness

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in specific synthetic applications where the allyl group can undergo selective reactions.

生物活性

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, also known by its CAS number 218938-64-8, is an amino acid derivative notable for its structural features, including an allyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and peptide chemistry due to its unique reactivity and ability to serve as a building block in the synthesis of complex molecules.

Structural Information

- IUPAC Name : prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; hydrochloride

- Molecular Formula : C14H26N2O4·HCl

- Molecular Weight : 302.83 g/mol

Synthesis

The synthesis of this compound involves several key steps:

- Protection of the amino group : The amino group of lysine is protected using Boc-Cl in the presence of a base such as triethylamine.

- Introduction of the allyl group : The protected lysine derivative reacts with allyl bromide under basic conditions.

- Formation of the hydrochloride salt : The final product is converted to its hydrochloride form by treatment with hydrochloric acid.

Biological Activity

This compound exhibits a range of biological activities that make it valuable for research and therapeutic applications.

The biological activity of this compound can be attributed to its interactions with various biological pathways and targets:

- Enzyme Interactions : It is involved in enzyme-substrate interactions, which are crucial for understanding metabolic pathways and enzyme kinetics.

- Cell Signaling : The compound has potential implications in signaling pathways, including:

- Influence on Cellular Processes :

Applications in Research

Due to its structural characteristics, this compound is utilized in various research contexts:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and other biologically active compounds.

- Drug Development : The compound's reactivity allows it to be explored in the development of novel therapeutics, particularly in the context of antibody-drug conjugates (ADCs) and targeted therapies .

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties against various pathogens, including HIV and influenza virus .

- Cancer Research : Its role in modulating signaling pathways has been investigated in cancer models, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Structure | Methyl group instead of allyl; different reactivity |

| (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Structure | Ethyl group; altered hydrophobicity |

The presence of the allyl group in this compound distinguishes it from similar compounds, granting it unique reactivity that can be exploited in specific synthetic applications.

属性

IUPAC Name |

prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQZETUXDJXJQM-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218938-64-8 | |

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218938-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。